Moxilubant hydrochloride

Description

Historical Trajectories in Leukotriene Pathway Research

Research into the leukotriene pathway has its origins in the early 20th century with the observation of a "slow-reacting substance of anaphylaxis" (SRS-A) that was distinct from histamine (B1213489). It wasn't until the late 1970s and early 1980s that the chemical structures of these lipid mediators were elucidated by Nobel laureate Bengt Samuelsson and his colleagues, leading to their classification as leukotrienes. This family of eicosanoids, derived from arachidonic acid via the 5-lipoxygenase pathway, was quickly recognized for its potent pro-inflammatory properties.

A key member of this family, Leukotriene B4 (LTB4), was identified as a powerful chemoattractant for leukocytes, particularly neutrophils. nih.gov This discovery spurred intensive investigation into its role in a variety of inflammatory diseases. Subsequent research led to the identification and characterization of two G-protein coupled receptors for LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.gov The expression of BLT1 is largely restricted to leukocytes, making it a highly attractive target for therapeutic intervention in inflammatory conditions. This historical progression from the initial observation of a biological activity to the identification of specific molecular targets laid the groundwork for the development of research compounds like Moxilubant (B122832) hydrochloride.

Positioning of Moxilubant Hydrochloride as a Research Compound

Moxilubant hydrochloride emerged as a valuable research tool due to its specific and potent antagonism of the BLT1 receptor. nih.gov As a synthetic small molecule, it offers researchers the ability to selectively block the downstream signaling initiated by the binding of LTB4 to its high-affinity receptor. This allows for the dissection of the precise contribution of the LTB4/BLT1 axis in various experimental models of inflammation.

In preclinical research, Moxilubant hydrochloride has been used to probe the effects of BLT1 antagonism in vivo. For instance, in a mouse ear inflammation model, orally administered Moxilubant hydrochloride demonstrated a dose-dependent inhibition of LTB4-induced inflammation. nih.gov This type of research is crucial for establishing the proof-of-concept that blocking this pathway can indeed ameliorate inflammatory responses in a living organism.

Furthermore, the progression of Moxilubant hydrochloride into early-phase human studies has provided valuable data on its pharmacological activity in a clinical context. A Phase 1 study in healthy volunteers demonstrated that oral administration of Moxilubant hydrochloride could achieve significant and dose-dependent inhibition of the LTB4 pathway. nih.gov This positions the compound not only as a preclinical research tool but also as a prototype for investigating the therapeutic potential of BLT1 antagonism in human diseases.

Foundational Rationale for Leukotriene B4 Receptor Antagonism Research

The fundamental reason for investigating leukotriene B4 receptor antagonism lies in the central role of LTB4 as a mediator of inflammation. LTB4 is a potent chemoattractant, meaning it recruits immune cells, particularly neutrophils, to sites of tissue injury or infection. While this is a critical component of the normal immune response, excessive or prolonged LTB4 activity is implicated in the pathophysiology of a wide range of inflammatory diseases.

By blocking the BLT1 receptor, antagonists like Moxilubant hydrochloride are hypothesized to interfere with several key processes in the inflammatory cascade. These include:

Inhibition of Leukocyte Chemotaxis: Preventing the migration of neutrophils and other leukocytes to inflamed tissues, thereby reducing the cellular infiltrate that contributes to tissue damage.

Modulation of Immune Cell Activation: LTB4 can also activate leukocytes, leading to the release of other pro-inflammatory mediators and reactive oxygen species. Antagonism of its receptor can dampen these activation signals.

Reduction of Inflammatory Cytokine Production: The LTB4 signaling pathway can influence the production of other inflammatory cytokines, and blocking this pathway may have broader anti-inflammatory effects.

Therefore, the use of specific BLT1 antagonists in a research setting is crucial for validating the role of the LTB4/BLT1 axis in different disease models and for exploring the potential therapeutic benefits of targeting this pathway. The data generated from studies involving compounds like Moxilubant hydrochloride contributes to the foundational knowledge required for the development of novel anti-inflammatory therapies.

Detailed Research Findings

The following tables present data from preclinical and clinical research involving Moxilubant hydrochloride (CGS-25019C).

| Compound | ED50 (mg/kg, p.o.) |

|---|---|

| Moxilubant hydrochloride (CGS-25019C) | 5.3 |

| BIIL 284 | 0.0082 |

| Oral Dose (mg) | Pathway Inhibition |

|---|---|

| ≥ 150 | ≥ 75% |

| ≥ 300 | 100% |

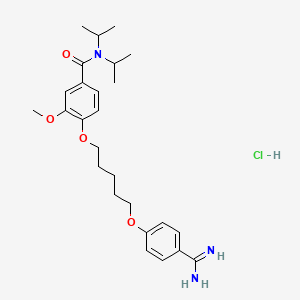

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H38ClN3O4 |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide;hydrochloride |

InChI |

InChI=1S/C26H37N3O4.ClH/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1H |

InChI Key |

KGGKWACNSRKUGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Elucidation of Leukotriene B4 Receptor 1 (BLT1) Antagonism by Moxilubant (B122832) Hydrochloride

Moxilubant hydrochloride functions by directly interfering with the binding of Leukotriene B4 (LTB4), an endogenous lipid mediator, to its cell surface receptor, BLT1. medchemexpress.commedchemexpress.cn The BLT1 receptor is a G-protein coupled receptor (GPCR) that is predominantly expressed on the surface of immune cells, particularly leukocytes such as neutrophils and macrophages. nih.gov By occupying the receptor's binding site, moxilubant hydrochloride prevents receptor activation by LTB4, thereby blocking the initiation of pro-inflammatory signaling cascades. medchemexpress.commedchemexpress.cn

Research has established that moxilubant hydrochloride demonstrates a high affinity for the BLT1 receptor. It effectively inhibits LTB4 signaling with a potency in the low nanomolar range, highlighting its strong and specific binding capacity.

Table 1: Receptor Binding Affinity of Moxilubant Hydrochloride

| Compound | Target Receptor | Potency (Inhibition of LTB4 Signaling) |

|---|

This high affinity ensures that the compound can effectively compete with the natural ligand, LTB4, for receptor binding sites even at low concentrations.

The BLT1 receptor is primarily coupled to Gi and Gq G-proteins. nih.gov Upon binding of its agonist, LTB4, the receptor undergoes a conformational change that activates these intracellular G-proteins. This activation initiates a cascade of downstream signaling events, including the activation of protein kinase C (PKC) and subsequent pathways that lead to cellular responses like chemotaxis, degranulation, and cytokine production. nih.gov

Moxilubant hydrochloride, as an antagonist, binds to the BLT1 receptor but does not induce the necessary conformational change for G-protein activation. Consequently, it prevents the dissociation of the G-protein subunits and blocks the entire downstream signaling cascade that would normally be triggered by LTB4. nih.govnih.gov This blockade is the fundamental mechanism by which it modulates cellular responses to LTB4.

Inhibition of Leukotriene B4 Signaling Cascade

The antagonism of the BLT1 receptor by moxilubant hydrochloride leads to a comprehensive inhibition of the LTB4 signaling pathway. Clinical research has demonstrated that administration of moxilubant results in significant, dose-dependent inhibition of the LTB4 pathway.

Table 2: In Vivo Inhibition of LTB4 Pathway by Moxilubant

| Finding | Result |

|---|---|

| LTB4 Pathway Inhibition (at ≥150 mg) | ≥ 75% ncats.io |

This demonstrates a direct and measurable impact on the targeted signaling cascade in a clinical setting.

Cellular Immunomodulatory Effects of BLT1 Antagonism

Leukotriene B4 is one of the most potent chemoattractants for leukocytes, particularly neutrophils. nih.govnih.gov It creates a chemical gradient that directs the migration of these immune cells from the bloodstream to sites of inflammation. The binding of LTB4 to the BLT1 receptor on leukocytes is a critical step required for their recruitment and activation at these sites. nih.govnih.gov

By blocking the BLT1 receptor, moxilubant hydrochloride exerts significant immunomodulatory effects. It inhibits the chemotactic response of neutrophils and other leukocytes to LTB4. This action effectively reduces the infiltration of inflammatory cells into tissues. nih.gov Studies using other BLT1 antagonists have shown that this blockade can virtually eliminate leukocyte infiltration, indicating the dominant role of the LTB4-BLT1 axis in inflammatory cell recruitment. nih.govnih.gov This prevents the amplification of the inflammatory response that is typically driven by the accumulation and activation of these immune cells.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Moxilubant hydrochloride |

Preclinical Pharmacological Investigations of Moxilubant Hydrochloride

Pharmacodynamics in Preclinical Models

The pharmacodynamic properties of moxilubant (B122832) hydrochloride have been characterized through in vitro studies that demonstrate its high affinity and potency for the BLT1 receptor. These investigations are crucial for understanding the compound's mechanism of action and for establishing a rationale for its use in inflammatory disorders.

Receptor Occupancy Studies

While specific in vivo receptor occupancy data for moxilubant hydrochloride in preclinical models are not extensively available in the public domain, its potent antagonism of the BLT1 receptor has been established. The compound inhibits LTB4 signaling with a potency in the low nanomolar range, specifically between 2 and 4 nM. researchgate.net This high potency suggests that at therapeutic concentrations, moxilubant hydrochloride would be expected to achieve significant occupancy of the BLT1 receptor, thereby blocking the downstream signaling cascade initiated by LTB4. The principle of receptor occupancy studies involves quantifying the proportion of target receptors that are bound by a drug at a given dose and time, which is a critical determinant of the drug's pharmacological effect.

Target Engagement Assays

Target engagement assays serve to confirm that a drug interacts with its intended molecular target in a cellular or in vivo environment. For moxilubant hydrochloride, its engagement with the BLT1 receptor is evidenced by its ability to inhibit LTB4-induced cellular responses. Although specific preclinical target engagement assay results for moxilubant hydrochloride are not detailed in available literature, the demonstrated inhibition of LTB4 signaling at nanomolar concentrations is a direct indicator of its engagement with the BLT1 receptor. researchgate.net LTB4 is a powerful chemoattractant for various immune cells, including neutrophils, and its binding to BLT1 triggers a cascade of inflammatory events. The ability of moxilubant hydrochloride to block these events confirms its engagement with the intended target.

Efficacy Evaluation in Mechanistic Preclinical Disease Models

The therapeutic potential of moxilubant hydrochloride has been explored in various preclinical models that mimic the pathological processes of human inflammatory diseases. These studies provide evidence for the compound's efficacy in conditions where LTB4 plays a significant role.

Models of Immune System Dysregulation

Leukotriene B4 is a potent lipid mediator that contributes to the pathogenesis of numerous inflammatory diseases by recruiting and activating leukocytes. nih.gov Consequently, antagonists of its receptor, such as moxilubant hydrochloride, are expected to modulate immune responses. Preclinical studies with other LTB4 receptor antagonists have demonstrated their ability to reduce inflammation in various models of immune dysregulation. This class of compounds has been shown to inhibit the infiltration of inflammatory cells, a key event in many autoimmune and inflammatory conditions.

Models of Dermatological Conditions (e.g., Psoriasis)

Models of Rheumatic Diseases (e.g., Rheumatoid Arthritis)

Rheumatoid arthritis (RA) is a systemic autoimmune disease that primarily affects the joints, leading to chronic inflammation, pain, and joint destruction. High concentrations of LTB4 have been found in the synovial fluid of patients with RA, implicating it as a key mediator in the disease. medchemexpress.com Preclinical studies using animal models of RA, such as the collagen-induced arthritis (CIA) model in rats, have been instrumental in evaluating the efficacy of anti-arthritic drugs. nih.govnih.gov

The efficacy of LTB4 receptor antagonists has been demonstrated in such models. For instance, studies with other LTB4 receptor antagonists in the CIA model have shown a significant reduction in disease severity, including decreased joint swelling and inflammation. This provides a strong rationale for the investigation of moxilubant hydrochloride in similar models. The mechanism underlying this efficacy is believed to be the inhibition of LTB4-mediated recruitment and activation of neutrophils and other inflammatory cells into the joints.

Table 1: Preclinical Efficacy of LTB4 Receptor Antagonists in a Rat Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Arthritis Index (Mean ± SD) | Paw Swelling (mm, Mean ± SD) |

| Control (Vehicle) | 10.5 ± 1.2 | 2.8 ± 0.4 |

| LTB4 Antagonist | 4.2 ± 0.8 | 1.3 ± 0.3 |

| p < 0.05 compared to control |

Note: The data in this table is representative of the effects observed with LTB4 receptor antagonists in the CIA model and is not specific to Moxilubant hydrochloride due to the lack of publicly available data for this specific compound.

Investigation in Oncological Models

Following a comprehensive review of publicly available scientific literature and clinical trial data, there is currently no information on the preclinical investigation of moxilubant hydrochloride in oncological models. Searches for research detailing the effects of moxilubant hydrochloride on cancer cells, animal tumor models, or its mechanism of action in a cancer context have yielded no relevant results.

Therefore, this section cannot be completed at this time due to the absence of published data.

In Vitro Research Methodologies and Findings

Cellular Assays for BLT1 Antagonist Activity of Moxilubant (B122832) Hydrochloride

Moxilubant hydrochloride is identified as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1, also known as BLT1. medchemexpress.commedchemexpress.com The BLT1 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the effects of LTB4, a powerful chemoattractant for leukocytes. nih.govnih.gov The antagonist activity of Moxilubant hydrochloride has been extensively characterized through various cellular assays.

Ligand Displacement and Competition Binding Assays

Ligand displacement and competition binding assays are fundamental in determining the affinity of a compound for its receptor. These assays measure the ability of an unlabeled compound, in this case, Moxilubant hydrochloride, to compete with a radiolabeled ligand for binding to the target receptor. nih.govnih.gov

In the context of Moxilubant hydrochloride, these assays are typically performed using cell membranes prepared from cells expressing the BLT1 receptor. nih.gov A standard radioligand for BLT1 is [³H]-LTB4. The assay involves incubating the cell membranes with a fixed concentration of [³H]-LTB4 and varying concentrations of Moxilubant hydrochloride. As the concentration of Moxilubant hydrochloride increases, it displaces more of the [³H]-LTB4 from the BLT1 receptors. The amount of bound radioactivity is then measured, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀). This value can be converted to an inhibition constant (Ki), which reflects the binding affinity of the antagonist. Research indicates that Moxilubant hydrochloride inhibits LTB4 signaling with a potency in the low nanomolar range, specifically between 2-4 nM. medchemexpress.commedchemexpress.com

| Parameter | Description | Typical Methodology |

| Receptor Source | Cell lines or primary cells endogenously or recombinantly expressing the BLT1 receptor. | Membrane preparations from transfected cells (e.g., HEK293) or neutrophils. |

| Radioligand | A radioactively labeled form of the natural ligand, LTB4. | [³H]-LTB4 |

| Competitor | The compound being tested for its binding affinity. | Moxilubant hydrochloride |

| Assay Principle | Measures the displacement of the radioligand from the receptor by the competitor. nih.gov | Competitive binding against [³H]-LTB4. |

| Outcome | Determination of binding affinity (Ki) or potency (IC₅₀). | Ki value in the low nanomolar range. |

Calcium Mobilization and Signal Transduction Assays

The binding of LTB4 to its BLT1 receptor initiates a cascade of intracellular signaling events. nih.gov BLT1 is primarily coupled to Gi and Gq proteins, and its activation leads to the activation of phospholipase C. nih.govnih.gov This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. nih.govnih.gov

Calcium mobilization assays are used to assess the functional antagonism of Moxilubant hydrochloride. In these experiments, cells expressing BLT1 are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with LTB4 in the presence or absence of Moxilubant hydrochloride. The antagonist is expected to inhibit or reduce the LTB4-induced increase in intracellular calcium. nih.gov The results of such assays demonstrate that Moxilubant hydrochloride effectively blocks the downstream signaling pathway activated by LTB4, confirming its role as a functional antagonist of the BLT1 receptor.

| Assay Type | Principle | Expected Result with Moxilubant Hydrochloride |

| Calcium Mobilization | Measures changes in intracellular Ca²⁺ concentration upon receptor activation using fluorescent dyes. nih.gov | Inhibition of LTB4-induced increase in intracellular calcium. |

| IP3 Accumulation | Quantifies the production of the second messenger inositol 1,4,5-trisphosphate. | Reduction of LTB4-stimulated IP3 production. |

| GTPγS Binding | Measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog. | Decreased LTB4-induced GTPγS binding to G-proteins associated with BLT1. |

Chemotaxis and Cell Migration Inhibition Studies

A primary biological function of the LTB4-BLT1 axis is to direct the migration of inflammatory cells, such as neutrophils and T-cells, to sites of inflammation—a process known as chemotaxis. nih.govnih.gov Therefore, a key measure of a BLT1 antagonist's efficacy is its ability to inhibit this cell migration.

Chemotaxis inhibition studies are commonly performed using multi-well chambers, such as the Boyden chamber or Transwell systems. researchgate.netsartorius.com In this setup, a porous membrane separates an upper chamber containing the inflammatory cells from a lower chamber containing LTB4 as a chemoattractant. sartorius.commdpi.com Cells migrate through the pores towards the LTB4 gradient. To test the inhibitory effect of Moxilubant hydrochloride, the compound is added to the cells in the upper chamber. After an incubation period, the number of cells that have migrated to the lower side of the membrane is quantified. Studies would show that Moxilubant hydrochloride causes a dose-dependent inhibition of LTB4-induced cell migration, demonstrating its potential to block inflammatory cell recruitment. researchgate.netnih.gov

Enzyme Inhibition Profiling

To characterize the selectivity of a drug candidate, its potential to interact with targets other than the intended one is evaluated through enzyme inhibition profiling. researchgate.netnih.gov This process involves screening the compound against a broad panel of enzymes from different families, such as kinases, proteases, and phosphatases. The goal is to identify any "off-target" activity that could lead to unwanted side effects.

For Moxilubant hydrochloride, this profiling would involve incubating the compound at various concentrations with a diverse set of purified enzymes and their respective substrates. researchgate.net The activity of each enzyme is measured, and the percentage of inhibition by Moxilubant hydrochloride is calculated. An ideal profile for a selective BLT1 antagonist like Moxilubant hydrochloride would show potent inhibition of the BLT1 signaling pathway with minimal to no inhibitory activity against a wide range of other enzymes, confirming its specific mechanism of action. nih.gov

Transcriptomic and Proteomic Analysis in Cultured Cell Systems

To understand the broader biological impact of BLT1 inhibition by Moxilubant hydrochloride, transcriptomic and proteomic analyses can be employed. nih.govmdpi.com These "omics" technologies provide a global view of how a compound affects gene expression and protein levels within a cell.

In a typical experiment, cultured inflammatory cells (e.g., neutrophils or macrophages) would be treated with Moxilubant hydrochloride, LTB4, or a combination of both. After treatment, RNA and proteins are extracted from the cells.

Transcriptomic analysis , often performed using techniques like RNA sequencing (RNA-Seq) or microarrays, would reveal changes in the expression levels of thousands of genes. nih.gov One would expect to see that Moxilubant hydrochloride reverses the gene expression changes induced by LTB4, particularly for genes involved in inflammation, cell adhesion, and apoptosis.

Proteomic analysis , commonly carried out using mass spectrometry, identifies and quantifies changes in the abundance of thousands of proteins. nih.gov This would provide insight into how Moxilubant hydrochloride affects cellular pathways at the protein level, confirming findings from transcriptomics and potentially revealing post-translational modifications influenced by BLT1 signaling.

These integrated analyses can help to build a comprehensive picture of the molecular mechanisms of action of Moxilubant hydrochloride and confirm that its effects are consistent with the selective blockade of the LTB4-BLT1 pathway. mdpi.comnih.gov

Receptor Mutagenesis and Structure-Function Studies

Receptor mutagenesis and structural biology studies are crucial for elucidating the precise molecular interactions between a ligand and its receptor. nih.govnih.gov By systematically mutating specific amino acid residues in the BLT1 receptor and then testing the ability of Moxilubant hydrochloride to bind and antagonize the mutated receptor, researchers can identify the key residues that form the drug's binding pocket. researchgate.net

For example, site-directed mutagenesis could be used to alter residues within the transmembrane helices of BLT1 that are predicted to interact with antagonists. researchgate.net The binding affinity and functional antagonism of Moxilubant hydrochloride would then be re-evaluated on these mutant receptors. A significant loss of binding or activity for a specific mutant would implicate that particular amino acid as a critical contact point for the drug.

Furthermore, high-resolution structural information, such as that obtained from cryo-electron microscopy (cryo-EM), of BLT1 in complex with an antagonist can provide a detailed three-dimensional map of the binding site. nih.gov These studies reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the drug within the receptor, providing a rational basis for its antagonist activity and guiding the design of future, potentially improved, BLT1 inhibitors. nih.govresearchgate.net

In Vivo Animal Model Studies and Translational Research

Characterization and Selection of Animal Models for Moxilubant (B122832) Hydrochloride Research

The choice of an animal model for studying a compound like Moxilubant hydrochloride, which is designed to modulate inflammatory and immune responses, is contingent on the model's ability to recapitulate key aspects of human inflammatory diseases. Researchers select models based on genetic, physiological, and immunological similarities to humans, as well as the specific scientific question being addressed.

Rodent Models (e.g., Mice and Rats)

Rodent models, particularly mice and rats, are frequently the first line of in vivo investigation in drug development due to their well-characterized genetics, relatively low cost, and ease of handling. nih.govnih.gov For a compound targeting inflammation, several established rodent models are available.

A commonly used model is the carrageenan-induced paw edema model in rats. nih.govcreative-biolabs.comresearchgate.net This model is a well-established method for screening the acute anti-inflammatory activity of new compounds. creative-biolabs.com The injection of carrageenan, a seaweed-derived polysaccharide, into the paw induces a localized inflammatory response characterized by edema, which can be quantified. creative-biolabs.comresearchgate.net The biphasic nature of this inflammation, with an early phase mediated by histamine (B1213489) and serotonin (B10506) and a later phase involving prostaglandins (B1171923) and other inflammatory mediators, allows for the dissection of the mechanism of action of the test compound. mdpi.com

Another relevant rodent model is the lipopolysaccharide (LPS)-induced inflammation model . mdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, can induce a systemic inflammatory response or localized inflammation, such as paw edema, when injected. mdpi.com This model is particularly useful for studying inflammation driven by tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. mdpi.com

The complete Freund's adjuvant (CFA)-induced arthritis model in rats is employed to study chronic inflammation and has features that resemble human arthritis. mdpi.com Injection of CFA leads to a sustained inflammatory response, including leukocyte infiltration and bone destruction, providing a platform to evaluate the long-term efficacy of anti-inflammatory agents. mdpi.com

The selection of specific strains, such as C57BL/6J and BALB/c mice, is also a critical consideration, as different strains can exhibit varying sensitivities to inflammatory stimuli. nih.gov

Table 1: Characteristics of Rodent Models for Inflammation Research

| Model | Inflammatory Stimulus | Key Features | Relevance for Moxilubant Hydrochloride Research |

| Carrageenan-Induced Paw Edema | Carrageenan | Acute, localized, biphasic inflammation. creative-biolabs.commdpi.com | Screening for acute anti-inflammatory activity. |

| Lipopolysaccharide (LPS)-Induced Inflammation | Lipopolysaccharide | TNF-α driven inflammation. mdpi.com | Investigating effects on cytokine-mediated inflammation. |

| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Complete Freund's Adjuvant | Chronic inflammation, features of arthritis. mdpi.com | Assessing efficacy in a model of chronic inflammatory disease. |

Non-Human Primate Models

Non-human primates (NHPs), such as cynomolgus and rhesus monkeys, are utilized in later stages of preclinical development due to their high genetic and physiological homology to humans. nih.govnih.gov Their immune systems closely resemble that of humans, making them invaluable for assessing the immunomodulatory effects and safety of novel drugs. nih.govnih.gov

For a compound like Moxilubant hydrochloride, NHP models would be crucial for confirming the findings from rodent studies and for predicting the human response more accurately. nih.gov Studies in NHPs can provide critical data on pharmacokinetics, pharmacodynamics, and potential immunogenicity. nih.gov For instance, the cross-reactivity of a therapeutic agent with NHP receptors is a key factor in their selection as a relevant species for safety and efficacy assessment. nih.gov The use of NHPs is particularly important for biologics like monoclonal antibodies, but also for small molecules where species-specific metabolic pathways can influence the drug's profile. nih.gov

Genetically Engineered Animal Models

Genetically engineered mouse models (GEMMs) have become powerful tools in drug discovery and development, allowing for the study of specific gene functions and the validation of drug targets. nih.govyoutube.com These models can be created to either lack a specific gene (knockout mice) or to express a human gene (humanized mice), among other modifications. nih.govbiocytogen.comyoutube.com

For Moxilubant hydrochloride, which likely targets a specific component of the inflammatory pathway, knockout mice lacking the target receptor or enzyme could be used to confirm its mechanism of action. By comparing the drug's effect in wild-type versus knockout animals, researchers can determine if the therapeutic effect is indeed mediated through the intended target.

Humanized mouse models , where the murine target is replaced with its human counterpart, are particularly valuable for evaluating the efficacy and pharmacology of drugs that have high species specificity. biocytogen.com This is crucial for ensuring that the drug will have the desired effect in humans. Furthermore, GEMMs can be designed to develop specific human diseases, providing more relevant models for efficacy testing. nih.govyoutube.com RNA interference (RNAi) technology can also be used to create models with reduced expression of a target gene, offering another approach to validate drug targets in vivo. nih.gov

Efficacy Assessment in Defined Animal Disease Models

Once appropriate animal models are selected, the next step is to assess the efficacy of Moxilubant hydrochloride in these models. This involves evaluating its ability to modulate inflammatory and immune responses in the context of a specific disease state.

Assessment of Anti-Inflammatory Phenotypes

The anti-inflammatory effects of Moxilubant hydrochloride are typically assessed by measuring its ability to reduce the cardinal signs of inflammation, such as swelling (edema), redness, and pain. In models like the carrageenan-induced paw edema, the reduction in paw volume is a primary endpoint. nih.govcreative-biolabs.comresearchgate.net

Beyond macroscopic observations, the assessment of anti-inflammatory phenotypes involves a range of biochemical and histological analyses. This includes measuring the levels of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in tissue homogenates or plasma. mdpi.comresearchgate.net The infiltration of immune cells, such as neutrophils and macrophages, into the site of inflammation is another key parameter that can be quantified through histological examination of tissue sections. mdpi.com The activity of enzymes involved in the inflammatory process, such as myeloperoxidase (an indicator of neutrophil infiltration), can also be measured. mdpi.com

Table 2: Parameters for Assessing Anti-Inflammatory Phenotypes

| Parameter | Method of Assessment | Significance |

| Edema | Plethysmometry | Quantifies swelling, a primary sign of inflammation. nih.govcreative-biolabs.com |

| Cytokine Levels (TNF-α, IL-1β, IL-6) | ELISA, Multiplex Assays | Measures key mediators of the inflammatory response. mdpi.comresearchgate.net |

| Immune Cell Infiltration | Histology, Immunohistochemistry | Determines the extent of cellular inflammation. mdpi.com |

| Myeloperoxidase (MPO) Activity | Biochemical Assay | A marker for neutrophil accumulation in tissues. mdpi.com |

Immunomodulatory Activity in Vivo

The immunomodulatory activity of Moxilubant hydrochloride refers to its ability to alter the function of the immune system. This can involve either suppressing an overactive immune response (immunosuppression) or stimulating a weak one (immunostimulation).

In vivo assessment of immunomodulatory activity often involves the use of models where the immune system is deliberately challenged or suppressed. For example, in a cyclophosphamide-induced immunosuppression model, the ability of a compound to restore immune function can be evaluated. nih.govmdpi.comnih.gov Cyclophosphamide is a cytotoxic drug that can lead to a reduction in immune cells. nih.gov

Key parameters for assessing immunomodulatory activity include:

Humoral Immune Response: This is often evaluated by measuring antibody production in response to a specific antigen, such as sheep red blood cells. nih.gov

Cell-Mediated Immunity: This can be assessed by techniques like the carbon clearance test, which measures the phagocytic activity of the reticuloendothelial system, or by analyzing the proliferation and activation of specific T-lymphocyte subsets (e.g., CD4+, CD8+) using flow cytometry. nih.govnih.gov

Cytokine Profile Analysis: Measuring the balance between Th1 (pro-inflammatory) and Th2 (anti-inflammatory) cytokines can provide insights into the nature of the immunomodulatory effect. nih.gov

By carefully selecting and characterizing animal models and employing a comprehensive set of efficacy endpoints, researchers can gain a thorough understanding of the in vivo pharmacological profile of Moxilubant hydrochloride, which is essential for its successful translation to clinical use.

Organ-Specific Responses and Pathological Amelioration

Moxilubant has been contextualized within animal models of various diseases, pointing to its intended therapeutic targets. It was mentioned as a potential agent for investigation in animal models of immunological disorders and certain cancers. google.com In a mouse model of eosinophil-driven respiratory inflammation, while the leukotriene pathway targeted by Moxilubant was implicated, the study's focus shifted to a different class of leukotriene antagonists for its primary findings on airway hyperresponsiveness and pulmonary fibrosis. nih.gov The compound has also been noted in the context of immune-mediated retinal vasculitis, highlighting the potential role of the LTB4 pathway in ocular inflammation, though specific studies with Moxilubant were not detailed. nih.gov Furthermore, it was reported that clinical development of Moxilubant was discontinued (B1498344) after a Phase 1 trial due to a lack of efficacy in the context of a zebrafish model of Mycobacterium marinum infection. whiterose.ac.uk

Pharmacokinetic and Pharmacodynamic Correlations in Animal Systems

Detailed information regarding the correlation between the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of Moxilubant in animal systems is not available in the reviewed literature.

Specific preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of Moxilubant hydrochloride in animal models is not publicly documented. The compound is described as being "orally active," which suggests absorption via the gastrointestinal tract, but further details are unavailable. medchemexpress.com

There is a lack of available data characterizing the dose-response relationship of Moxilubant in animal models. Such studies are crucial for determining the effective dose range of a compound.

Ex Vivo Analysis of Tissues and Biological Fluids from Animal Studies

No published studies were found that conducted ex vivo analyses of tissues or biological fluids from animals treated with Moxilubant hydrochloride. This type of analysis is vital for understanding a compound's distribution and its effects on specific tissues and organs at a cellular level.

Due to the absence of detailed, verifiable data for these critical sections, the generation of an interactive data table is not possible.

Structure Activity Relationship Sar and Computational Studies

Identification of Pharmacophore and Key Structural Determinants for BLT1 Antagonism

The development of effective BLT1 antagonists has revealed a general pharmacophore model that typically includes three key features: a carboxylic acid or a bioisostere, a central aromatic core, and a lipophilic side chain. The carboxylic acid is crucial for anchoring the ligand to the receptor, often forming a salt bridge with a positively charged residue like arginine within the binding pocket.

While specific pharmacophore models for Moxilubant (B122832) hydrochloride are not detailed in publicly available literature, the structure-activity relationships of related benzopyran-based LTB4 antagonists, such as SC-41930, provide valuable insights. nih.gov For this class of compounds, the benzopyran-2-carboxylic acid moiety serves as the acidic anchor. The propoxy linker and the substituted phenoxy group constitute the core and lipophilic tail, respectively. Modifications to these regions significantly impact potency and efficacy. For instance, replacing the acetyl group in related compounds with other functionalities has been a key strategy in optimizing antagonist activity. nih.gov

Design and Synthesis of Moxilubant Hydrochloride Analogs for SAR Elucidation

The exploration of a compound's structure-activity relationship is fundamentally dependent on the synthesis and biological evaluation of its analogs. This systematic process involves modifying specific parts of the lead molecule to understand their contribution to its biological activity. For BLT1 antagonists, this has involved altering the acidic head group, the central scaffold, and the lipophilic tail.

In Silico Molecular Docking and Dynamics Simulations

Computational methods are indispensable tools in modern drug discovery, providing predictive models of how a ligand might interact with its biological target.

Ligand-Target Interaction Predictions

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within a receptor's active site. For BLT1 antagonists, docking studies would utilize the known crystal structure of the receptor to predict how Moxilubant binds. opnme.com Key predicted interactions for a typical LTB4 antagonist would involve the carboxylate group forming an ionic bond with a key arginine residue in the BLT1 binding pocket. The aromatic core of the molecule would likely engage in hydrophobic and pi-stacking interactions with nonpolar residues, while the lipophilic tail would occupy a hydrophobic pocket within the receptor.

Conformational Analysis and Binding Mode Hypothesis

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing how the protein's conformation might change upon ligand binding and the stability of the interaction over time. An MD simulation of Moxilubant bound to BLT1 would allow for an analysis of the flexibility of both the ligand and the receptor, helping to refine the binding mode hypothesis. This analysis can identify key hydrogen bonds and hydrophobic contacts that stabilize the complex. While specific MD studies on Moxilubant are not published, the general approach is well-established for understanding the binding dynamics of other G protein-coupled receptor ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A 3D-QSAR model, for instance, can generate a 3D map highlighting regions where steric bulk, positive or negative charge, or hydrophobicity is favorable or unfavorable for activity.

For a series of Moxilubant analogs, a QSAR model could be developed to predict the binding affinity of newly designed compounds, thereby prioritizing synthetic efforts. Such a model would be built using a training set of analogs with known BLT1 binding affinities. The resulting model could then be used to screen a virtual library of related structures to identify candidates with potentially high activity. While no specific QSAR studies for Moxilubant have been published, this methodology is a standard in the development of receptor antagonists.

Synthetic Methodologies for Investigating Chemical Space

Exploring the chemical space around a lead compound like Moxilubant involves employing a range of synthetic strategies to create structural diversity. The synthesis of related LTB4 antagonists often involves multi-step sequences to construct the core heterocyclic systems and append the necessary side chains.

For compounds with a benzopyran core, synthetic routes might involve the construction of the heterocyclic ring followed by the attachment of the side chains through etherification or other coupling reactions. The synthesis of trisubstituted pyridine (B92270) LTB4 antagonists, for example, required the development of specific routes to control the substitution pattern on the pyridine ring. The investigation of chemical space for Moxilubant analogs would likely draw upon established methods in heterocyclic chemistry, potentially utilizing solid-phase synthesis or combinatorial chemistry approaches to rapidly generate a library of related compounds for screening.

Target Identification and Polypharmacology Research

Comprehensive Characterization of the Primary Molecular Target: Leukotriene B4 Receptor 1 (BLT1)

Moxilubant (B122832) hydrochloride is an orally active antagonist of the Leukotriene B4 Receptor 1 (BLT1), inhibiting the signaling of its endogenous ligand, Leukotriene B4 (LTB4), with a potent inhibitory concentration in the range of 2-4 nM. medchemexpress.commedchemexpress.com BLT1 is a high-affinity G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses. nih.govnih.govplos.org

The activation of BLT1 by LTB4, a potent lipid mediator derived from arachidonic acid, triggers a cascade of downstream signaling events. nih.govnih.gov This receptor is predominantly expressed on the surface of various leukocytes, including neutrophils, monocytes, macrophages, eosinophils, and specific subsets of T cells. nih.govplos.orgnih.gov The LTB4-BLT1 signaling axis is a powerful chemoattractant system, guiding these immune cells to sites of inflammation and tissue injury. nih.govnih.govbiologists.com This directed migration, or chemotaxis, is a fundamental component of the innate and adaptive immune response. nih.govnih.gov

Upon binding LTB4, BLT1 couples primarily to pertussis toxin-sensitive Gi-like G proteins, leading to intracellular signaling that promotes cell migration, adhesion, degranulation, and the production of pro-inflammatory cytokines. nih.govoup.comnih.gov The critical role of this receptor in amplifying inflammatory conditions has made it a significant target for therapeutic intervention in a wide range of diseases, including rheumatoid arthritis, asthma, and atherosclerosis. oup.comresearchgate.netdntb.gov.ua

Below is an interactive data table summarizing the key characteristics of the BLT1 receptor.

| Characteristic | Description | Reference |

|---|

Investigation of Off-Target Interactions and Ligand Selectivity

To fully characterize a drug candidate like Moxilubant hydrochloride, its selectivity for the primary target over other biologically relevant molecules must be rigorously assessed. This is crucial for predicting potential off-target effects.

In drug discovery, lead compounds are typically evaluated against large panels of receptors, enzymes, ion channels, and transporters to build a selectivity profile. multispaninc.comeurofinsdiscovery.com These panels, often comprising hundreds of potential targets, help identify unintended interactions that could lead to adverse effects or provide opportunities for drug repurposing. nih.gov For G protein-coupled receptors, these screens can measure a compound's ability to bind to various receptors or to functionally activate or inhibit their signaling pathways (e.g., via calcium flux or cAMP assays). multispaninc.comeurofinsdiscovery.com While Moxilubant hydrochloride is known as a potent BLT1 antagonist, detailed data from its performance across such broad screening panels are not extensively available in the public domain.

Counter-screens are essential follow-up assays designed to eliminate false positive hits from a primary high-throughput screen and to identify compounds with undesirable properties. sygnaturediscovery.comcreative-biolabs.comnih.gov These screens can be categorized into two main types: technology counter-screens, which identify compounds that interfere with the assay technology itself (e.g., luciferase inhibition, compound fluorescence), and specificity counter-screens, which rule out non-specific biological effects like cytotoxicity. sygnaturediscovery.comcreative-biolabs.com By performing these assays, researchers can confirm that the observed activity of a compound is due to specific interaction with the intended target. The specific results of such counter-screening for Moxilubant hydrochloride are proprietary to its development program.

Polypharmacological Attributes of Moxilubant Hydrochloride

Polypharmacology refers to the ability of a single compound to interact with multiple targets, which can be advantageous in treating complex, multifactorial diseases. nih.gov

Based on available scientific literature, Moxilubant hydrochloride is consistently characterized by its specific and high-potency antagonism of the BLT1 receptor. medchemexpress.com There is limited public evidence to suggest that it possesses significant multitarget modulatory potential in the classical sense of binding to multiple, distinct receptors with high affinity. The primary goal in the development of BLT1 antagonists has often been to achieve high selectivity to minimize off-target effects. oup.com Achieving balanced activity against multiple targets is a key objective in designing multitarget drugs, and compounds with large differences in affinity for various targets may only engage secondary targets at very high, often clinically irrelevant, concentrations. mdpi.com

Despite acting on a single molecular target, the blockade of BLT1 by Moxilubant hydrochloride has significant implications for complex diseases. oup.comresearchgate.net Inflammatory disorders like rheumatoid arthritis and asthma are characterized by the infiltration and activation of multiple immune cell types. nih.govdntb.gov.ua The LTB4-BLT1 axis acts as a master regulator of this leukocyte recruitment. nih.gov

Network Pharmacology Approaches for Global Target Profiling

Network pharmacology offers a powerful framework for understanding the complex interactions of a drug within a biological system, moving beyond the traditional "one drug, one target" paradigm. In the context of Moxilubant hydrochloride, a potent and orally active antagonist of the Leukotriene B4 receptor 1 (BLT1), network pharmacology provides a valuable, albeit largely prospective, approach to elucidating its broader therapeutic effects and potential polypharmacology. medchemexpress.com While specific, published network pharmacology studies focusing exclusively on Moxilubant hydrochloride are not extensively available, its well-defined primary target serves as a crucial entry point for such an analysis.

The foundational principle of network pharmacology is to construct and analyze networks that connect drugs, their protein targets, and the diseases they are intended to treat. For Moxilubant hydrochloride, the primary known target is the high-affinity Leukotriene B4 receptor 1 (BLT1). medchemexpress.com Leukotriene B4 (LTB4) is a powerful inflammatory mediator, and its binding to BLT1 on the surface of immune cells, such as neutrophils and T-cells, triggers a cascade of pro-inflammatory responses. patsnap.comnih.gov

A network pharmacology approach to understanding Moxilubant hydrochloride would begin with its established interaction with BLT1 and then expand to map the downstream signaling pathways and interacting proteins. BLT1 is a G-protein coupled receptor (GPCR), and its activation by LTB4 initiates a series of intracellular signaling events. patsnap.com These events can be mapped to create a "drug-target-pathway" network, which can reveal the global impact of Moxilubant hydrochloride's antagonistic action.

Detailed Research Findings from a Network Pharmacology Perspective

From a theoretical network pharmacology standpoint, the antagonism of BLT1 by Moxilubant hydrochloride would be predicted to modulate several key signaling pathways involved in inflammation. The primary signaling cascade initiated by LTB4 binding to BLT1 involves the activation of G-proteins, which in turn leads to the activation of downstream effectors. patsnap.com A network analysis would aim to identify all the nodes (proteins) and edges (interactions) in this network that are influenced by Moxilubant hydrochloride.

Key research findings relevant to building a network pharmacology model for Moxilubant hydrochloride include the identification of its primary target and the associated signaling molecules.

Table 1: Primary Target and Key Associated Signaling Molecules for Moxilubant hydrochloride

| Component | Description | Role in the Network |

| Moxilubant hydrochloride | Small molecule antagonist | The input node that perturbs the network |

| Leukotriene B4 (LTB4) | Endogenous lipid mediator | The natural ligand that Moxilubant hydrochloride competes with |

| Leukotriene B4 receptor 1 (BLT1) | High-affinity G-protein coupled receptor | The primary and direct target of Moxilubant hydrochloride |

| G-proteins | Intracellular signaling proteins | Directly activated by BLT1 to initiate downstream signaling |

| Phospholipase C (PLC) | Enzyme that generates second messengers | A key downstream effector of G-protein activation |

| Inositol (B14025) trisphosphate (IP3) | Second messenger | Mobilizes intracellular calcium |

| Diacylglycerol (DAG) | Second messenger | Activates Protein Kinase C (PKC) |

| Protein Kinase C (PKC) | A family of protein kinase enzymes | Regulates a wide range of cellular processes, including inflammation |

| Mitogen-activated protein kinases (MAPKs) | A family of protein kinases | Involved in cellular responses to a variety of stimuli |

| Nuclear factor kappa B (NF-κB) | Protein complex that controls transcription of DNA | A key regulator of the inflammatory response |

| Cytokines (e.g., IL-2, IFN-gamma, IL-4) | Small proteins crucial in controlling the growth and activity of other immune system cells and blood cells | Their production can be modulated by LTB4 signaling |

By mapping these interactions, a network model can be constructed. This model would illustrate how Moxilubant hydrochloride, by blocking the initial LTB4-BLT1 interaction, can have far-reaching effects on the inflammatory response. For instance, the inhibition of BLT1 would be expected to downregulate the activation of NF-κB, a central regulator of pro-inflammatory gene expression. nih.gov Furthermore, studies have shown that LTB4 receptor antagonists can inhibit the production of various cytokines, such as IL-2, IFN-gamma, and IL-4, by stimulated T-cells. nih.gov A network pharmacology approach would systematically identify these and other potential downstream effects.

Moreover, network pharmacology can be employed to predict potential off-target effects or polypharmacological actions of Moxilubant hydrochloride. By computationally screening Moxilubant hydrochloride against a wide array of protein targets, it may be possible to identify secondary binding sites. While its primary activity is as a BLT1 antagonist, the possibility of interactions with other receptors or enzymes cannot be entirely ruled out without comprehensive screening. These potential secondary targets, if identified, would be integrated into the network model to provide a more complete picture of the drug's global effects.

Future Directions and Research Gaps in Moxilubant Hydrochloride Studies

Unexplored Mechanisms of Action and Novel Biological Pathways

Moxilubant (B122832) hydrochloride is primarily recognized as a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. However, the full spectrum of its biological activities and the downstream consequences of BLT1 antagonism are not completely understood, presenting significant avenues for future research.

Beyond BLT1 Antagonism: The LTB4 signaling axis includes a second, lower-affinity receptor known as BLT2. nih.gov While Moxilubant's activity is centered on BLT1, its potential interaction with BLT2, especially at varying concentrations, remains an area ripe for investigation. The BLT2 receptor is expressed more ubiquitously than BLT1 and its signaling can mediate different cellular functions. nih.govnih.gov Future studies should aim to characterize the binding affinity and functional activity of Moxilubant hydrochloride at the BLT2 receptor. Understanding if Moxilubant possesses any agonist or antagonist activity at this secondary receptor could reveal novel therapeutic applications or explain unforeseen effects.

Off-Target Effects and Pathway Analysis: Like many small molecules, the possibility of off-target interactions exists and warrants thorough investigation. nih.gov Off-target effects are not inherently negative and can sometimes lead to the discovery of new therapeutic uses for a drug. nih.govnih.gov A comprehensive screening of Moxilubant against a panel of receptors and enzymes could uncover previously unknown biological targets. Furthermore, advanced pathway analysis techniques can help map the broader biological consequences of Moxilubant administration. nih.govgenome.jp For instance, research into other LTB4/BLT1 signaling blockades has revealed unexpected roles in modulating macrophage metabolism and lipid uptake, suggesting that Moxilubant's effects could extend beyond simple leukocyte chemotaxis. nih.gov

Exploring New Therapeutic Areas: While inflammatory diseases are the primary focus, some evidence suggests that LTB4 signaling is implicated in other pathologies, including cancer. medchemexpress.commedchemexpress.cn The LTB4/BLT1 axis can influence the tumor microenvironment and cancer cell proliferation. Preliminary research directions suggest Moxilubant hydrochloride could be a tool for cancer research, an area that is currently underdeveloped. medchemexpress.commedchemexpress.cn Future preclinical studies are needed to explore the efficacy of Moxilubant in various cancer models, potentially opening up a new class of non-traditional cancer therapeutics.

Development of Advanced Preclinical Models

To better predict the clinical efficacy of Moxilubant hydrochloride, a shift towards more sophisticated and physiologically relevant preclinical models is necessary. Traditional 2D cell cultures and some animal models often fail to capture the complexity of human inflammatory and disease states.

Organoid and Co-Culture Systems: The development of patient-derived organoids offers a three-dimensional model that more accurately recapitulates the architecture and function of human organs. frontiersin.orgfrontiersin.org For inflammatory conditions like inflammatory bowel disease (IBD), intestinal organoids can be used to study epithelial barrier function and the cellular response to inflammatory stimuli. huborganoids.nlnih.gov Establishing inflammatory injury models using these organoids, for instance by inducing them with pro-inflammatory cytokines, would provide a powerful platform to test the protective and therapeutic effects of Moxilubant. nih.gov

To further enhance their predictive power, these organoid systems can be advanced into co-culture models that incorporate immune cells, such as macrophages and T cells, and even stromal cells like fibroblasts. huborganoids.nlmdpi.com This would allow for the investigation of the complex interplay between the epithelium and the immune system in response to Moxilubant treatment, offering insights that are not possible with simpler models. mdpi.com

Table 1: Advanced Preclinical Models for Future Moxilubant Hydrochloride Research

| Model Type | Description | Potential Application for Moxilubant Research | Key Advantages |

|---|---|---|---|

| Patient-Derived Organoids (PDOs) | 3D self-organizing structures derived from patient stem cells that mimic organ-specific structure and function. frontiersin.orgfrontiersin.orghuborganoids.nl | Testing effects on epithelial barrier integrity, cell differentiation, and inflammatory responses in gut, lung, or skin organoids. | High physiological relevance, reflects patient-specific genetics. frontiersin.org |

| Organoid-Immune Cell Co-Cultures | Integration of immune cells (e.g., macrophages, lymphocytes) with PDOs. mdpi.com | Investigating the modulation of immune cell infiltration, cytokine production, and epithelial-immune crosstalk by Moxilubant. | Models complex cell-cell interactions of the tissue microenvironment. huborganoids.nl |

| Humanized Mice | Immunodeficient mice engrafted with human cells or tissues, creating a mouse with a functional human immune system. nih.govyoutube.com | Evaluating in vivo efficacy on human leukocyte migration and activation in inflammatory disease or cancer models. | Allows for in vivo study of human-specific immune responses and drug effects. nih.govgenoway.com |

Application of Advanced Computational and Artificial Intelligence Approaches in Drug Discovery

Computational and artificial intelligence (AI) methods are revolutionizing drug discovery and can be powerfully applied to accelerate the next phase of Moxilubant hydrochloride research. These in silico techniques can refine our understanding of the compound and guide the development of next-generation inhibitors.

Molecular Dynamics and Binding Simulations: While the primary target of Moxilubant is known, the precise dynamics of its interaction with the BLT1 receptor at an atomic level could be further explored. Steered molecular dynamics (MD) simulations can be employed to model the process of Moxilubant binding to and unbinding from the receptor. nih.gov Such simulations can identify key amino acid residues and conformational changes that govern binding affinity and specificity, providing a blueprint for designing new analogs with improved properties. nih.govnih.gov This approach could also be used to computationally predict and compare the binding energy of Moxilubant for both BLT1 and the unexplored BLT2 receptor.

In Silico Screening and Analog Design: Computational platforms can be used for large-scale in silico screening of virtual libraries to identify novel analogs of Moxilubant with potentially enhanced efficacy or different pharmacological profiles. researchgate.netnih.gov By starting with the known structure of Moxilubant, algorithms can search for molecules with similar pharmacophores but modified structures to predict binding to BLT1 or even to identify potential off-targets. nih.govmdpi.com This can accelerate the discovery of new chemical entities without the high initial cost of laboratory synthesis and screening.

Preclinical Synergistic Therapeutic Combinations

To enhance therapeutic efficacy and potentially overcome resistance, future research should focus on preclinical studies of Moxilubant hydrochloride in combination with other therapeutic agents. This is a common strategy in both inflammatory diseases and oncology.

Combination with Corticosteroids: In many inflammatory disorders, corticosteroids are a standard treatment. While effective, they are associated with significant side effects with long-term use. Combining Moxilubant with a corticosteroid could have a synergistic effect, allowing for a lower, safer dose of the steroid while achieving the same or greater anti-inflammatory outcome. Preclinical models of inflammatory diseases, such as allergic rhinitis or IBD, would be ideal for testing this hypothesis. bioworld.comnih.govnih.gov The two agents work through distinct anti-inflammatory pathways, making a synergistic interaction plausible.

Combination with Chemotherapeutic Agents: Given the potential role of the LTB4 pathway in cancer, exploring Moxilubant as an adjunct to standard chemotherapy is a logical next step. medchemexpress.commedchemexpress.cn The inflammatory tumor microenvironment often contributes to tumor growth and metastasis. By blocking leukocyte infiltration with Moxilubant, it may be possible to sensitize tumors to the cytotoxic effects of chemotherapy. nih.gov Preclinical studies in relevant cancer xenograft or humanized mouse models could evaluate the efficacy of combining Moxilubant with various chemotherapy drugs. cancercenter.commayo.edu

Table 2: Potential Preclinical Synergistic Combinations for Moxilubant Hydrochloride

| Combination Agent Class | Rationale | Potential Disease Target | Preclinical Model for Testing |

|---|---|---|---|

| Corticosteroids | Potentially synergistic anti-inflammatory effects through different mechanisms, may allow for steroid dose reduction. nih.govnih.gov | Asthma, Inflammatory Bowel Disease (IBD), Psoriasis | Carrageenan-induced inflammation models, organoid models of IBD, humanized mouse models of asthma. bioworld.com |

| Chemotherapy Agents | Modulation of the inflammatory tumor microenvironment to enhance cytotoxic effects of chemotherapy. nih.gov | Various solid tumors (e.g., pancreatic, lung) | Cancer cell line xenografts, patient-derived tumor explants, humanized mouse tumor models. mayo.edu |

| Other Anti-inflammatory Drugs (e.g., NSAIDs) | Targeting multiple inflammatory pathways (leukotriene and prostaglandin) simultaneously. | Rheumatoid Arthritis, Osteoarthritis | Collagen-induced arthritis models in rodents. |

Q & A

What validated analytical methods are recommended for quantifying Moxilubant hydrochloride in pharmaceutical formulations?

Basic Research Question

To ensure accuracy in quantification, reverse-phase HPLC with UV detection is widely used. Key parameters include:

- Column : C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

- Mobile phase : A gradient or isocratic mixture of phosphate buffer (pH ~2.5–3.0) and organic modifiers like methanol or acetonitrile (70:30 ratio).

- Detection wavelength : Optimized near 210–220 nm for maximal absorbance of the hydrochloride moiety.

- Validation : Linearity (1–50 µg/mL), precision (RSD <2%), and recovery rates (98–102%) must adhere to ICH guidelines .

Methodological Tip : Cross-validate results with LC-MS for structural confirmation, especially when impurities or degradation products are suspected .

How can researchers optimize synthesis protocols for Moxilubant hydrochloride to improve yield and purity?

Advanced Research Question

A factorial design approach is recommended to evaluate critical factors (e.g., reaction temperature, solvent polarity, catalyst concentration). Steps include:

Screening experiments : Identify variables impacting yield using a Plackett-Burman design.

Response Surface Methodology (RSM) : Optimize interactions between significant variables (e.g., temperature vs. pH).

Purification : Use recrystallization in ethanol-water mixtures to enhance purity (>99.5%) .

Data Contradiction Resolution : If conflicting yields arise, verify stoichiometry via NMR and monitor reaction intermediates using in-situ FTIR .

What strategies resolve contradictions in reported bioactivity data for Moxilubant hydrochloride across studies?

Advanced Research Question

Discrepancies often stem from variations in assay conditions or impurity profiles. Mitigation strategies:

- Systematic Review : Aggregate data from peer-reviewed journals, excluding non-GLP-compliant studies .

- Meta-Analysis : Normalize bioactivity metrics (e.g., IC50) against control compounds and adjust for solvent/DMSO concentration effects .

- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., cell line passage number, serum batch) .

Example : If one study reports IC50 = 10 nM (cancer cells) and another IC50 = 100 nM, verify cell permeability via LC-MS intracellular accumulation assays .

How should accelerated stability studies be designed for Moxilubant hydrochloride under ICH guidelines?

Basic Research Question

Follow ICH Q1A(R2) protocols:

- Conditions : 40°C/75% RH (6 months) for long-term stability; 25°C/60% RH for real-time.

- Parameters Monitored :

Advanced Note : Use QbD principles to correlate degradation pathways with molecular structure (e.g., susceptibility of ester groups to hydrolysis) .

What computational methods predict Moxilubant hydrochloride’s molecular interactions with target receptors?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations are critical:

Target Preparation : Retrieve receptor PDB files (e.g., RORγt for autoimmune targets) and optimize protonation states.

Ligand Docking : Generate binding poses using Lamarckian genetic algorithms.

Binding Affinity Validation : Compare with SPR or ITC experimental data .

Data Interpretation : If computational ΔG values conflict with experimental IC50, re-evaluate solvation models or entropy corrections .

How are impurity profiles characterized for Moxilubant hydrochloride batches during scale-up?

Basic Research Question

Employ a tiered approach:

- Tier 1 : HPLC-UV for quantitating known impurities (e.g., synthesis intermediates).

- Tier 2 : LC-QTOF-MS for structural elucidation of unknown impurities (mass error <5 ppm).

- Tier 3 : Toxicological assessment using Ames tests for genotoxic impurities .

Regulatory Alignment : Ensure compliance with USP/Ph.Eur. monographs for hydrochloride salts, particularly regarding residual solvent limits (e.g., methanol <3000 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.